

Application Notes and Protocols for Tadalafil Impurity D in ANDA Filing

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Compound of Interest

Compound Name: Tadalafil impurity D

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the critical role and analytical considerations of **Tadalafil Impurity D** in the context of an Abbreviated New Drug Application (ANDA) filing. The information provided is intended to guide researchers and quality control professionals in the robust characterization and control of this impurity, ensuring compliance with regulatory standards.

Introduction to Tadalafil Impurity D

Tadalafil Impurity D is a known process-related impurity and potential degradation product of Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its chemical name is (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1',2':1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.[2][3] The presence and quantity of impurities in a generic drug product must be meticulously controlled and documented to ensure its safety, quality, and efficacy, making the study of **Tadalafil Impurity D** essential for a successful ANDA submission.

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug

Products).[4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

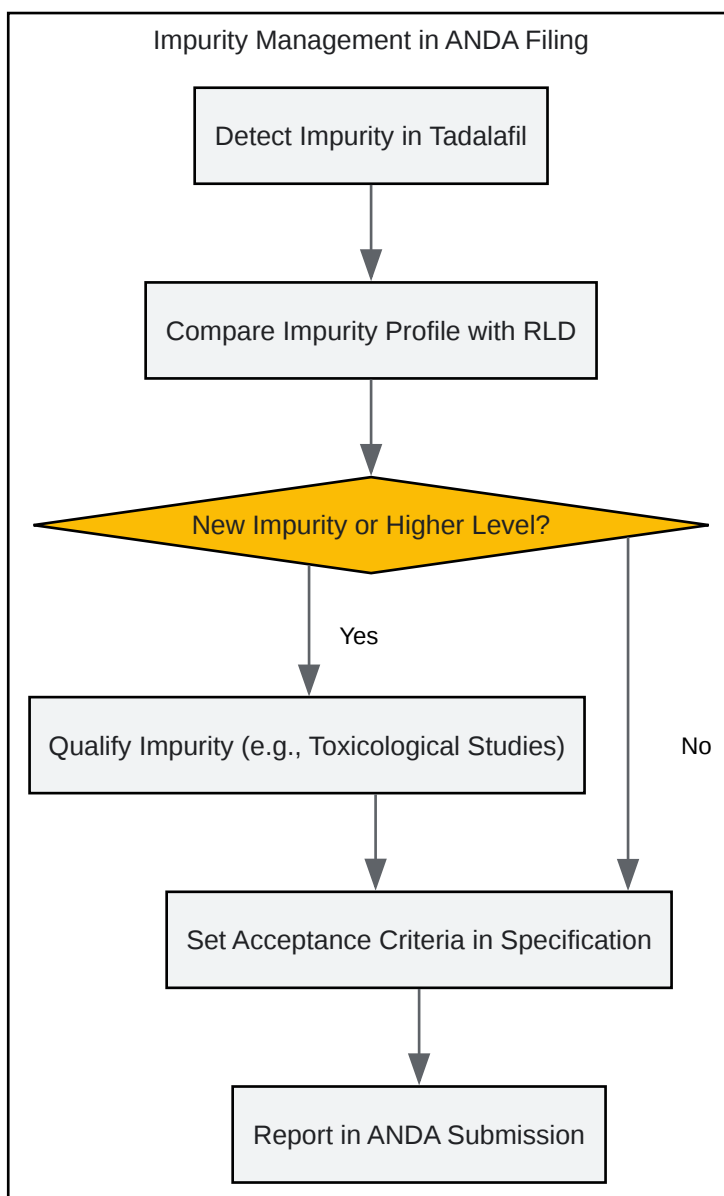
Regulatory Significance in ANDA Filings

For an ANDA to be approved, the impurity profile of the generic drug product must be comparable to that of the Reference Listed Drug (RLD).[6][7] Any new impurity or an existing impurity at a significantly higher level than in the RLD requires qualification to demonstrate its safety. **Tadalafil Impurity D**, being a specified impurity, must be monitored and controlled within established acceptance criteria.

Key Regulatory Considerations:

- **Identification and Characterization:** The structure of **Tadalafil Impurity D** must be unequivocally confirmed. This is typically achieved using advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3]
- **Reporting and Specification:** All impurities present at a level greater than the reporting threshold must be reported in the ANDA submission.[8][9] **Tadalafil Impurity D** should be listed as a specified impurity in the drug substance and drug product specifications with a defined acceptance criterion.
- **Qualification:** The acceptance criterion for **Tadalafil Impurity D** must be justified. Qualification can be achieved by demonstrating that the level of the impurity is not greater than that observed in the RLD, or through toxicological studies if it is a new impurity or present at higher levels.[6][7]

The logical workflow for handling impurities in an ANDA submission is outlined in the diagram below.



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Caption: Logical workflow for impurity management in ANDA submissions.

Quantitative Data and Acceptance Criteria

The acceptance criteria for **Tadalafil Impurity D** are dictated by the maximum daily dose of Tadalafil and the principles outlined in ICH guidelines. For generic products, these limits are often established by comparing with the RLD.

Table 1: ICH Thresholds for Impurities in New Drug Substances (ICH Q3A)[8][9]

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	0.05%	0.10% or 1.0 mg/day (whichever is lower)	0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day	0.03%	0.05%	0.05%

Table 2: ICH Thresholds for Degradation Products in New Drug Products (ICH Q3B)[5]

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
< 10 mg	0.1%	0.2% or 50 µg TDI (whichever is lower)	0.5% or 50 µg TDI (whichever is lower)
10 mg - 100 mg	0.1%	0.2% or 150 µg TDI (whichever is lower)	0.5% or 150 µg TDI (whichever is lower)
> 100 mg - 2 g	0.1%	0.2% or 200 µg TDI (whichever is lower)	0.5% or 200 µg TDI (whichever is lower)
> 2 g	0.1%	0.1%	0.1%

TDI: Total Daily Intake

Note: The specific acceptance criterion for **Tadalafil Impurity D** in an ANDA should be supported by batch analysis data and stability studies.

Experimental Protocols

This protocol outlines a sensitive and selective method for the determination of **Tadalafil Impurity D**.

Objective: To separate, identify, and quantify **Tadalafil Impurity D** in Tadalafil drug substance and drug product.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).[\[10\]](#)[\[11\]](#)

Materials:

- Tadalafil Reference Standard (RS)
- **Tadalafil Impurity D** Certified Reference Material (CRM)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Ammonium acetate (AR grade)
- Milli-Q water

Chromatographic Conditions:[\[10\]](#)[\[12\]](#)

- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
5.0	90
6.0	90
6.1	10

| 8.0 | 10 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

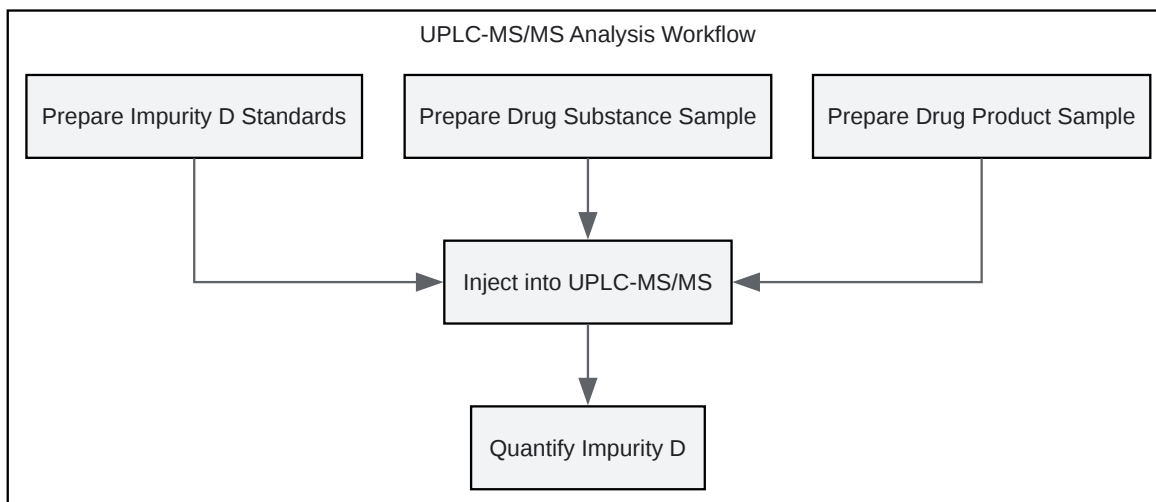
Mass Spectrometric Conditions:[10][12]

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tadalafil: m/z 390.4 → 268.3
 - **Tadalafil Impurity D**: m/z 422.4 → [To be determined by infusion of the standard]
- Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C)

Procedure:

- Standard Preparation: Prepare a stock solution of **Tadalafil Impurity D** CRM (e.g., 100 µg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.01 to 1.0 µg/mL).
- Sample Preparation (Drug Substance): Accurately weigh and dissolve the Tadalafil drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.
- Sample Preparation (Drug Product): Weigh and finely powder a representative number of tablets. Extract a quantity of powder equivalent to one tablet with a suitable solvent, sonicate, and dilute to a final concentration of approximately 1 mg/mL of Tadalafil. Filter the solution through a 0.22 µm syringe filter.
- Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
- Quantification: Calculate the concentration of **Tadalafil Impurity D** in the samples using the calibration curve generated from the peak areas of the standards.

The experimental workflow for this protocol is illustrated below.



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Caption: Workflow for the analysis of **Tadalafil Impurity D**.

Objective: To investigate the potential for Tadalafil to degrade into Impurity D under various stress conditions, as recommended by ICH guideline Q1A(R2).

Stress Conditions:[13][14]

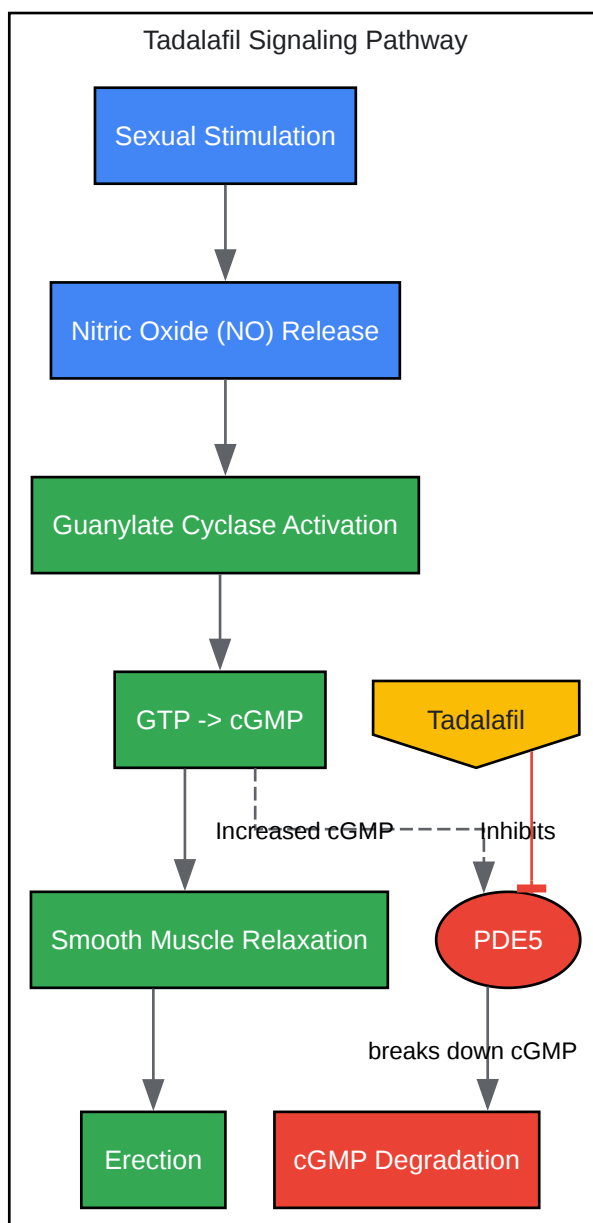
- Acid Hydrolysis: Reflux Tadalafil solution in 0.1 N HCl at 80 °C for 24 hours.
- Base Hydrolysis: Reflux Tadalafil solution in 0.1 N NaOH at 80 °C for 24 hours.
- Oxidative Degradation: Treat Tadalafil solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid Tadalafil to 105 °C for 48 hours.
- Photolytic Degradation: Expose Tadalafil solution to UV light (254 nm) and visible light as per ICH guidelines.

Procedure:

- Prepare solutions of Tadalafil (e.g., 1 mg/mL) for each stress condition.
- After the specified stress period, neutralize the acidic and basic samples.
- Analyze the stressed samples using the validated UPLC-MS/MS method described in section 4.1.
- Monitor for the formation of **Tadalafil Impurity D** and any other degradation products.

Tadalafil's Mechanism of Action Signaling Pathway

Understanding the mechanism of action of the API provides a broader context for drug development. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[\[15\]](#)[\[16\]](#)



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Caption: Tadalafil's mechanism of action via PDE5 inhibition.

By inhibiting PDE5, Tadalafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow, which facilitates an erection upon sexual stimulation.[2][17]

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. It is imperative to validate all analytical methods according to regulatory

guidelines and internal standard operating procedures. The specific acceptance criteria for any impurity must be established based on comprehensive stability and batch analysis data in the context of a specific drug product and its manufacturing process.

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